molecular formula C6H8O3 B3328429 (Z)-4-oxo-2-butenoic acid ethyl ester CAS No. 4628-68-6

(Z)-4-oxo-2-butenoic acid ethyl ester

Cat. No.: B3328429
CAS No.: 4628-68-6
M. Wt: 128.13 g/mol
InChI Key: SDGAEBKMHIPSAC-ARJAWSKDSA-N
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Description

(Z)-4-oxo-2-butenoic acid ethyl ester is an organic compound with the molecular formula C6H8O3 It is an ester derivative of (Z)-4-oxo-2-butenoic acid, characterized by the presence of a carbonyl group and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Z)-4-oxo-2-butenoic acid ethyl ester can be synthesized through several methods. One common approach involves the esterification of (Z)-4-oxo-2-butenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the transesterification of (Z)-4-oxo-2-butenoic acid methyl ester with ethanol. This reaction is catalyzed by a base such as sodium ethoxide and is performed under mild conditions to avoid decomposition of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-2-butenoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (Z)-4-oxo-2-butenoic acid.

    Reduction: Reduction of the ester can yield (Z)-4-hydroxy-2-butenoic acid ethyl ester.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: (Z)-4-oxo-2-butenoic acid

    Reduction: (Z)-4-hydroxy-2-butenoic acid ethyl ester

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(Z)-4-oxo-2-butenoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-4-oxo-2-butenoic acid ethyl ester involves its interaction with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the ester functional group can undergo hydrolysis to release (Z)-4-oxo-2-butenoic acid. These reactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but lacks the (Z)-configuration and the additional carbonyl group.

    Ethyl 3-oxobutanoate: Another ester with a similar carbonyl group but different positioning of functional groups.

Uniqueness

(Z)-4-oxo-2-butenoic acid ethyl ester is unique due to its (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different stereochemical outcomes in reactions compared to its (E)-isomer or other similar compounds .

Properties

IUPAC Name

ethyl (Z)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGAEBKMHIPSAC-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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